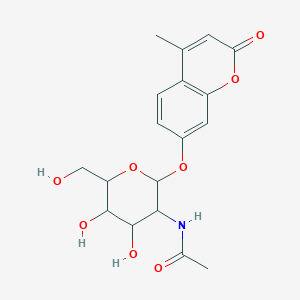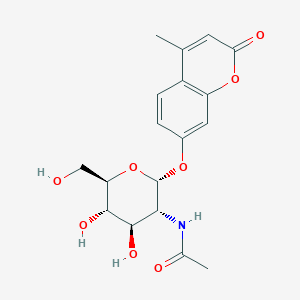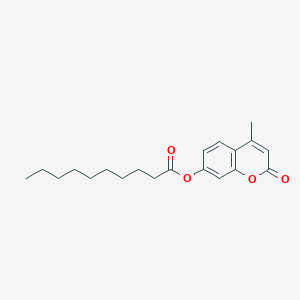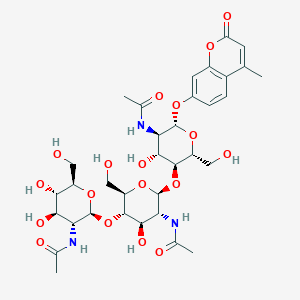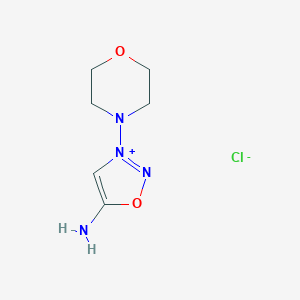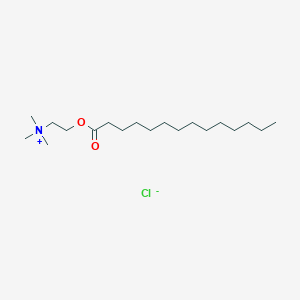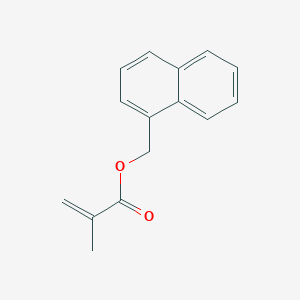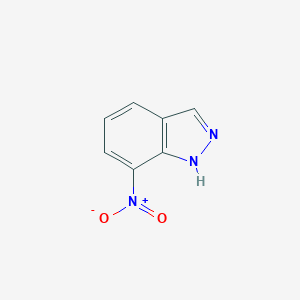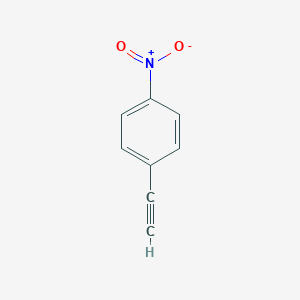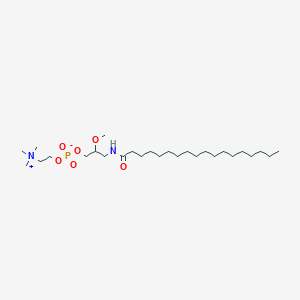
rac-3-Octadecanamido-2-methoxypropyl phosphocholine
説明
rac-3-Octadecanamido-2-methoxypropyl phosphocholine is a synthetic compound known for its applications in various fields, including neurology and proteomics research. It is characterized by its molecular formula C27H57N2O6P and a molecular weight of 554.74 . This compound is often used in studies related to memory, learning, and cognition .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-3-Octadecanamido-2-methoxypropyl phosphocholine involves multiple steps, starting with the preparation of the intermediate compounds. The process typically includes the following steps:
Formation of the amide bond: This involves the reaction of octadecanoic acid with a suitable amine to form octadecanamide.
Phosphocholine addition: The final step involves the addition of the phosphocholine group to the methoxylated intermediate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
rac-3-Octadecanamido-2-methoxypropyl phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
科学的研究の応用
rac-3-Octadecanamido-2-methoxypropyl phosphocholine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular processes and interactions.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of rac-3-Octadecanamido-2-methoxypropyl phosphocholine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, thereby influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
rac-2-Methoxy-3-octadecanamido-1-propylphosphocholine: Similar in structure but with slight variations in the positioning of functional groups.
rac-3-Octadecanamido-2-methoxypropan-1-ol phosphocholine: Another closely related compound with similar applications.
Uniqueness
rac-3-Octadecanamido-2-methoxypropyl phosphocholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research and industrial applications .
特性
IUPAC Name |
[2-methoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H57N2O6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(30)28-24-26(33-5)25-35-36(31,32)34-23-22-29(2,3)4/h26H,6-25H2,1-5H3,(H-,28,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJPWDKOKGANNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H57N2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301008543 | |
| Record name | 3-[(1-Hydroxyoctadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301008543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88876-07-7 | |
| Record name | 3,5-Dioxa-9-aza-4-phosphaheptacosan-1-aminium, 4-hydroxy-7-methoxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (1)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088876077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(1-Hydroxyoctadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301008543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is special about the CP-50 strain of Pleurotus ostreatus?
A1: The CP-50 strain has demonstrated promising potential for cultivation on various agricultural wastes, exhibiting good growth and biological efficiency [, , , , , , , ].
Q2: What types of agricultural wastes can be used to cultivate the CP-50 strain?
A2: Research has shown successful cultivation on coffee bagasse [], wheat straw, barley straw, bean straw, corn stubble [, ], banana leaves [], carrizo silvestre (Arundo donax) [], and water lily (Eichhornia crassipes) [, ].
Q3: How does the CP-50 strain compare to other Pleurotus ostreatus strains in terms of production?
A3: Studies comparing CP-50 with other commercial strains like lE-8, UAM-3, CP-753, and CP-245 have shown varying results depending on the substrate and environmental conditions [, ]. For instance, CP-753 exhibited higher biological efficiency and production rate on rice straw compared to CP-50 [].
Q4: Can the nutritional content of the CP-50 strain be influenced by the substrate it's grown on?
A4: Yes, research suggests that substrates like water lily can increase the crude protein content and energy value of CP-50 mushrooms [, ]. Similarly, using oil palm rachis as a substrate resulted in a higher concentration of total lipids in the fruiting bodies [].
Q5: Are there any concerns regarding heavy metal accumulation in CP-50 mushrooms grown on specific substrates?
A5: Studies have shown that CP-50 mushrooms cultivated on substrates supplemented with water lily do not present food toxicity from heavy metals and comply with FAO Codex Alimentarius parameters [, ].
Q6: Can the CP-50 strain be used for bioremediation purposes?
A6: The use of CP-50 for cultivating mushrooms on water lily suggests its potential for bioremediation, offering a way to manage this invasive aquatic plant while producing a food source [, ].
Q7: How does pH affect the growth of the CP-50 strain?
A7: CP-50 exhibits tolerance to alkaline pH, achieving a development rate of 6.10 mm/day at pH 11.2 on tested mediums [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





